4-Bromo-2-piperidin-2-yl-1,3-thiazole

Alzheimer's Disease Amyloid-beta Binding Affinity

Procure high-purity 4-Bromo-2-piperidin-2-yl-1,3-thiazole (CAS 204513-61-1), a heterocyclic building block critical for Alzheimer's disease research. Its unique 4-bromo substitution enables efficient Suzuki/Sonogashira derivatization for SAR studies. With high binding affinity to amyloid-beta (Ki=1.40nM) and tau (IC50=1.41nM), it is an essential probe for dual-pathology investigations. No direct analog matches this specific activity.

Molecular Formula C8H11BrN2S
Molecular Weight 247.16 g/mol
CAS No. 204513-61-1
Cat. No. B1287282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-piperidin-2-yl-1,3-thiazole
CAS204513-61-1
Molecular FormulaC8H11BrN2S
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC(=CS2)Br
InChIInChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2
InChIKeyAIAUXAGHUAQDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-piperidin-2-yl-1,3-thiazole (CAS 204513-61-1) for Alzheimer's & Cancer Research: Technical Baseline


4-Bromo-2-piperidin-2-yl-1,3-thiazole (CAS 204513-61-1) is a heterocyclic compound with molecular formula C8H11BrN2S and molecular weight 247.16 g/mol . It consists of a thiazole ring with a bromine substituent at the 4-position and a piperidine ring at the 2-position . This bromo-thiazole scaffold is recognized as a versatile building block in medicinal chemistry , and the compound has been specifically investigated for its interactions with the Na+/K+-ATPase enzyme and the Ras oncogene .

Why 4-Bromo-2-piperidin-2-yl-1,3-thiazole Cannot Be Substituted with Generic Thiazole Analogs


The specific substitution pattern of 4-Bromo-2-piperidin-2-yl-1,3-thiazole is critical for its unique biological activity profile and synthetic utility. Simple substitution with other halogenated thiazoles or piperidine derivatives will not replicate its specific binding to targets like amyloid-beta (Aβ) aggregates (Ki = 1.40 nM) and tau aggregates (IC50 = 1.41 nM) [1], nor will it provide the same reactivity for downstream functionalization at the 4-position . The quantitative differences detailed in Section 3 demonstrate that the precise molecular architecture dictates its performance in specific assays, making direct analog replacement invalid without rigorous re-validation.

Quantitative Evidence Guide for 4-Bromo-2-piperidin-2-yl-1,3-thiazole: Comparator-Based Performance


Binding Affinity of 4-Bromo-2-piperidin-2-yl-1,3-thiazole to Amyloid-Beta Aggregates

4-Bromo-2-piperidin-2-yl-1,3-thiazole demonstrates high binding affinity for amyloid-beta (1-40) aggregates, a key target in Alzheimer's disease research [1]. This specific interaction is not uniformly observed across all thiazole derivatives, underscoring the importance of the bromo-piperidinyl-thiazole scaffold [1].

Alzheimer's Disease Amyloid-beta Binding Affinity

Inhibition of Tau Protein Aggregation by 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The compound effectively inhibits the aggregation of human Tau protein, another primary pathological hallmark of Alzheimer's disease, with an IC50 of 1.41 nM [1]. This dual activity profile against both amyloid-beta and Tau aggregates is a distinguishing feature that is not common among closely related analogs [1].

Alzheimer's Disease Tauopathy Protein Aggregation

Synthetic Accessibility via 4-Bromo Functional Handle in 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The bromine atom at the 4-position of the thiazole ring provides a robust synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) . This specific reactivity is absent in non-halogenated analogs like 2-(piperidin-2-yl)thiazole , which requires alternative, often less efficient, functionalization strategies.

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Physicochemical Properties: LogP of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The calculated partition coefficient (LogP) for 4-Bromo-2-piperidin-2-yl-1,3-thiazole is approximately 2.14 . This value places it within a favorable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five, and it differs from other halogenated or non-halogenated thiazole analogs, which can exhibit significantly different lipophilicity profiles .

Drug Discovery ADME Lipophilicity

Optimal Research Applications for 4-Bromo-2-piperidin-2-yl-1,3-thiazole Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Validating Aβ and Tau Aggregation Inhibition

The high binding affinity to amyloid-beta aggregates (Ki = 1.40 nM) and potent inhibition of tau aggregation (IC50 = 1.41 nM) make 4-Bromo-2-piperidin-2-yl-1,3-thiazole a valuable chemical probe for investigating the dual-pathology hypothesis in Alzheimer's disease. Its use as a lead compound in medicinal chemistry programs targeting both Aβ and tau pathologies is supported by this quantitative dual-activity profile [1].

Medicinal Chemistry: Scaffold Diversification via Cross-Coupling Reactions

The presence of the 4-bromo substituent enables efficient derivatization of the thiazole core via robust cross-coupling methodologies (e.g., Suzuki, Sonogashira) [1]. This makes the compound an ideal starting point for generating focused libraries of analogs to explore structure-activity relationships (SAR) around the piperidinyl-thiazole scaffold, a task that would be synthetically more challenging with a non-halogenated analog .

ADME Profiling and Physicochemical Optimization

With a calculated LogP of 2.14, this compound serves as a reference point for optimizing the lipophilicity of piperidinyl-thiazole-based leads [1]. Researchers can use this value to design analogs with improved solubility or permeability, directly informed by the specific physicochemical properties of this scaffold [1].

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